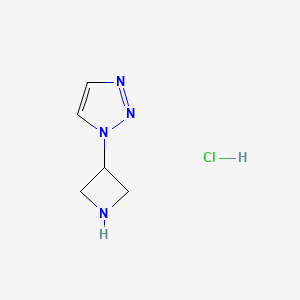

1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride

Übersicht

Beschreibung

Azetidines are a class of organic compounds characterized by a four-membered ring structure composed of three carbon atoms and one nitrogen atom . They are used in the synthesis of various pharmaceuticals and have been the subject of much research .

Molecular Structure Analysis

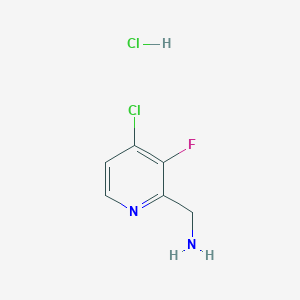

Azetidines have a four-membered ring structure. This ring is composed of three carbon atoms and one nitrogen atom . The exact structure of “1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride” is not available, but it would likely involve an azetidine ring attached to a 1,2,3-triazole ring via a single bond.

Chemical Reactions Analysis

The reactivity of azetidines is largely determined by the strain of the four-membered ring and the presence of the nitrogen atom . They can participate in a variety of reactions, including ring-opening reactions and substitutions.

Physical And Chemical Properties Analysis

Azetidines are generally stable compounds, but their physical and chemical properties can vary widely depending on their exact structure . They are typically solids at room temperature and are soluble in many organic solvents .

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

A study focused on designing and developing novel azetidinone derivatives incorporating 1, 2, 4-triazole to target anti-tubercular activity. These compounds were synthesized and showed promising activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents. Schiff bases reacted with chloroacetyl chloride, followed by synthesis with 4-amino 1, 2, 4-triazole, led to the creation of azetidinones with good anti-tubercular activity, particularly the 3-nitro and 4-methoxy benzaldehyde analogues (Thomas, George, & Harindran, 2014).

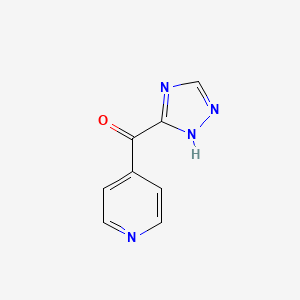

Synthesis of Nitrogen-Rich Compounds

Research into the synthesis of nitrogen-rich compounds for applications such as gas generators has led to the development of molecules based on imidazole, 1,2,4-triazole, and tetrazole. These compounds show high positive heats of formation due to their molecular backbones, indicating potential for energetic materials applications (Srinivas, Ghule, & Muralidharan, 2014).

Antifungal and Antibacterial Agents

Another area of application is the synthesis of triazole derivatives for antifungal and antibacterial purposes. A study described the synthesis of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, which were evaluated for antifungal activity against different Candida species. One compound, in particular, showed the best antifungal profile, indicating potential for developing new antifungal drugs (Lima-Neto et al., 2012).

Neurokinin-1 Receptor Antagonist

The synthesis of 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 was reported as a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist. This compound demonstrated efficacy in pre-clinical tests for emesis and depression, illustrating the diverse therapeutic potential of triazole derivatives (Harrison et al., 2001).

Green Synthesis and Insecticidal Agents

Research into green synthesis methodologies has led to the development of 1-(1,2,4-triazol-4-yl)spiro[azetidine-2,3′-(3H)indole]-2′,4′(1′H)-diones as potential insecticidal agents. These compounds were synthesized through a one-pot green synthesis method, offering an environmentally friendly approach to producing compounds with promising insecticidal activity (Jain, Sharma, & Kumar, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Azetidines are a promising class of compounds in medicinal chemistry, and research into their synthesis and applications is ongoing . Future directions may include the development of new synthetic methods, the design of new azetidine-based drugs, and studies into the properties and reactivity of these compounds .

Eigenschaften

IUPAC Name |

1-(azetidin-3-yl)triazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-2-9(8-7-1)5-3-6-4-5;/h1-2,5-6H,3-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXOMVYDGYYKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=CN=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione](/img/structure/B2562938.png)

![3-Benzyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2562941.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2562944.png)

![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine](/img/structure/B2562950.png)